molecular formula C15H10N2O4S B313492 3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one

3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B313492
M. Wt: 314.3 g/mol
InChI Key: DWHKQRPRTKFGKY-HPAZJXPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one is a complex organic compound that features a benzodioxole ring, a furan ring, and a thiazolidinone core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Thiazolidinone Core: This often involves the reaction of a thiourea derivative with an α-haloketone.

    Coupling with the Furan Ring: The final step may involve the condensation of the thiazolidinone intermediate with a furan aldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzodioxole moiety.

    Reduction: Reduction reactions could target the imino group or the thiazolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for its possible anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action for compounds like 3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-2-imino-4-thiazolidinone: Lacks the furan ring, which may alter its biological activity.

    5-(2-Furanylmethylidene)-2-imino-4-thiazolidinone: Lacks the benzodioxole ring, potentially affecting its chemical reactivity and applications.

Uniqueness

The presence of both the benzodioxole and furan rings in 3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one may confer unique properties, such as enhanced biological activity or specific chemical reactivity, making it a valuable compound for further study.

Properties

Molecular Formula

C15H10N2O4S

Molecular Weight

314.3 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-(furan-2-ylmethylidene)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10N2O4S/c16-15-17(9-3-4-11-12(6-9)21-8-20-11)14(18)13(22-15)7-10-2-1-5-19-10/h1-7,16H,8H2/b13-7-,16-15?

InChI Key

DWHKQRPRTKFGKY-HPAZJXPTSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=CO4)SC3=N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=CO4)/SC3=N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=CO4)SC3=N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one

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